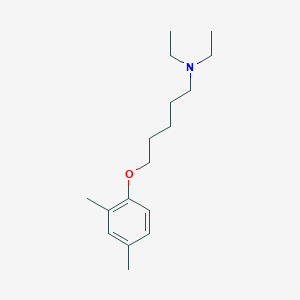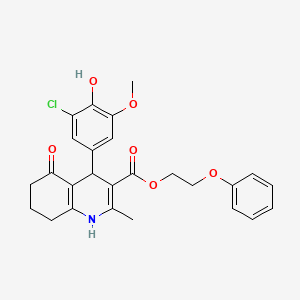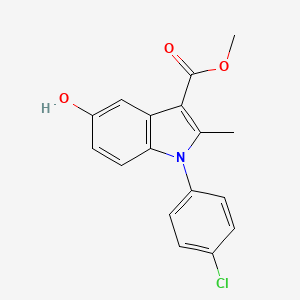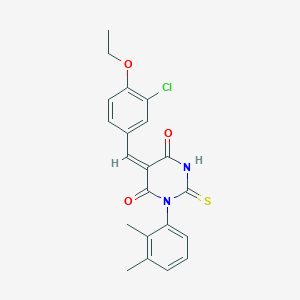![molecular formula C22H23NO4 B5110704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide, commonly known as "DMPEA-Nhyl," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-Phenylethylamine, a natural neurotransmitter that plays a vital role in the regulation of mood, attention, and cognition. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
作用机制
The exact mechanism of action of DMPEA-Nhyl is not fully understood, but it is believed to act by modulating the activity of neurotransmitters such as dopamine and serotonin. DMPEA-Nhyl has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEA-Nhyl has been shown to possess several biochemical and physiological effects. In animal studies, DMPEA-Nhyl has been shown to reduce inflammation, oxidative stress, and cell death in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of DMPEA-Nhyl is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMPEA-Nhyl has been shown to possess several pharmacological properties that make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of DMPEA-Nhyl is its lack of specificity, as it can interact with multiple neurotransmitter systems in the brain.
未来方向
There are several future directions for research on DMPEA-Nhyl. One area of interest is in the development of more specific analogs of DMPEA-Nhyl that target specific neurotransmitter systems in the brain. Additionally, further research is needed to determine the optimal dosage and administration route for DMPEA-Nhyl in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the long-term effects of DMPEA-Nhyl on brain function and health.
Conclusion:
In conclusion, DMPEA-Nhyl is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. While further research is needed to fully understand the mechanism of action and optimal dosage of DMPEA-Nhyl, it represents a promising candidate for the treatment of neurodegenerative diseases.
合成方法
DMPEA-Nhyl can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with 2-bromoethylamine hydrobromide to form the intermediate 3,4-dimethoxyphenyl-2-bromoethyl ketone. This intermediate is then reacted with sodium hydride and 1-naphthol to yield DMPEA-Nhyl. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
DMPEA-Nhyl has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPEA-Nhyl has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-27-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKRIRZRHOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)

![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)


![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)